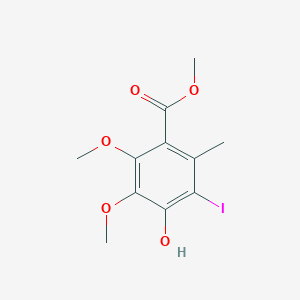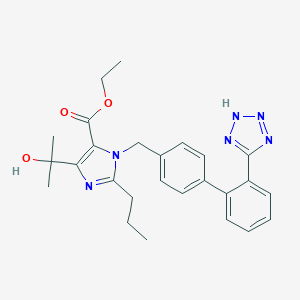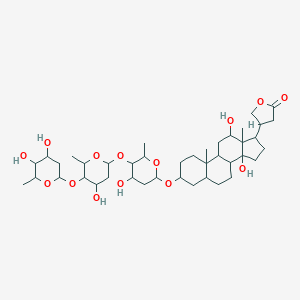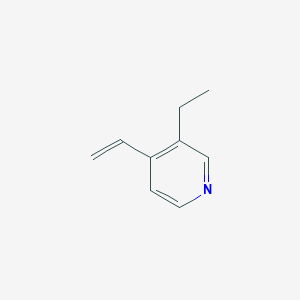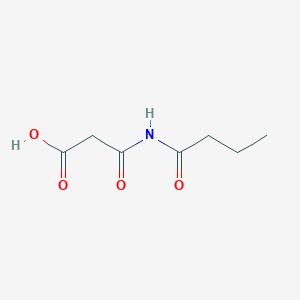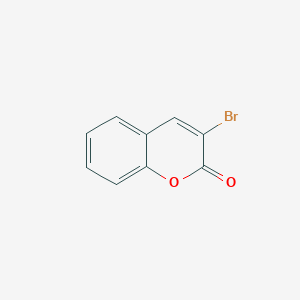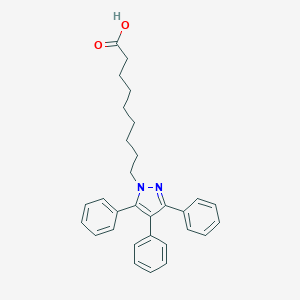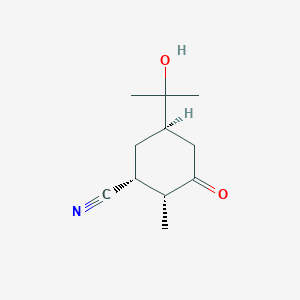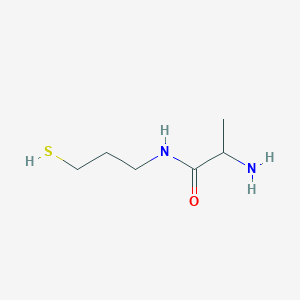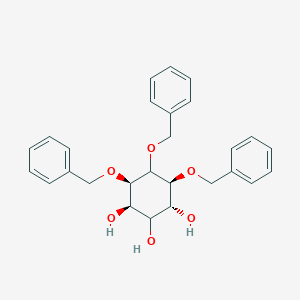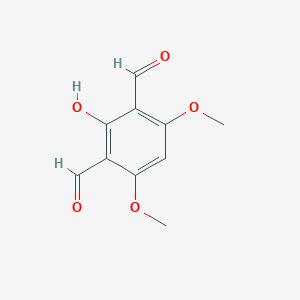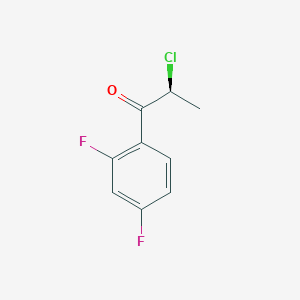![molecular formula C38H52N6O7 B148557 甲基 N-[(2S)-4,4,4-三氘-1-[[(2S,3S)-3-羟基-1-苯基-4-[(4-吡啶-2-基苯基)甲基-[[(2S)-4,4,4-三氘-2-(甲氧羰基氨基)-3,3-双(三氘甲基)丁酰基]氨基]氨基]丁烷-2-基]氨基]-1-氧代-3,3-双(三氘甲基)丁烷-2-基]氨基甲酸酯 CAS No. 1092540-52-7](/img/structure/B148557.png)
甲基 N-[(2S)-4,4,4-三氘-1-[[(2S,3S)-3-羟基-1-苯基-4-[(4-吡啶-2-基苯基)甲基-[[(2S)-4,4,4-三氘-2-(甲氧羰基氨基)-3,3-双(三氘甲基)丁酰基]氨基]氨基]丁烷-2-基]氨基]-1-氧代-3,3-双(三氘甲基)丁烷-2-基]氨基甲酸酯
描述
Atazanavir-d18 is a deuterated form of Atazanivir, a protease inhibitor used in the treatment of HIV-1 infection. The deuterated form is designed to improve the pharmacokinetic properties of the drug, leading to better efficacy and reduced toxicity. The molecular formula of Atazanavir-d18 is C38H34D18N6O7, and it has a molecular weight of 722.97 .
科学研究应用
Atazanavir-d18 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Atazanivir in biological samples.
Biology: The compound is used in studies to understand the metabolic pathways and mechanisms of action of Atazanivir.
Medicine: Atazanavir-d18 is investigated for its potential to improve the pharmacokinetic properties of Atazanivir, leading to better therapeutic outcomes in the treatment of HIV-1 infection.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
- By binding to the active site of HIV-1 protease, Atazanavir inhibits the processing of viral Gag and Gag-Pol polyproteins. As a result, the formation of mature, infectious virions is prevented .
Target of Action
Mode of Action
生化分析
Biochemical Properties
Deuterated Atazanivir-D3-3, like its parent compound Atazanavir, is an antiviral protease inhibitor . It interacts with the HIV-1 protease, an enzyme that cleaves viral polyprotein precursors into individual functional proteins . By inhibiting this enzyme, Deuterated Atazanivir-D3-3 prevents the maturation of viral particles, thereby suppressing the replication of HIV-1 .
Cellular Effects
Deuterated Atazanivir-D3-3 exerts its effects on various types of cells infected with HIV-1. It inhibits the protease enzyme, thereby preventing the cleavage of viral polyproteins and the maturation of viral particles . This leads to the production of immature, non-infectious viral particles, thereby reducing viral load and alleviating the symptoms of HIV-1 infection .
Molecular Mechanism
The molecular mechanism of action of Deuterated Atazanivir-D3-3 involves the inhibition of the HIV-1 protease . It binds to the active site of the enzyme, preventing it from cleaving the viral polyprotein precursors . This results in the production of immature, non-infectious viral particles .
Temporal Effects in Laboratory Settings
It is known that Atazanavir, the parent compound, has a long half-life, which allows for once-daily dosing .
Dosage Effects in Animal Models
Studies on Atazanavir have shown that it is generally well-tolerated, with a low incidence of adverse effects .
Metabolic Pathways
Deuterated Atazanivir-D3-3 is likely to be metabolized in a similar manner to Atazanavir. Atazanavir is primarily metabolized by the liver enzyme CYP3A .
Transport and Distribution
Atazanavir is known to be widely distributed in the body, with high concentrations in the liver .
Subcellular Localization
As a protease inhibitor, it is likely to exert its effects in the cytoplasm where the viral protease is located .
准备方法
The synthesis of Atazanavir-d18 involves the selective incorporation of deuterium atoms into the Atazanivir molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange (HDE): This method involves the replacement of hydrogen atoms with deuterium using deuterium gas (D2) or deuterium oxide (D2O) in the presence of a catalyst such as palladium or platinum.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial production methods for Atazanavir-d18 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Atazanavir-d18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Atazanavir-d18 can undergo substitution reactions where functional groups are replaced with other groups.
相似化合物的比较
Atazanavir-d18 is unique compared to other similar compounds due to its enhanced pharmacokinetic properties. Similar compounds include:
Deuterated Telaprevir: A deuterated analog of Telaprevir used in the treatment of hepatitis C.
Deutetrabenazine: A deuterated form of Tetrabenazine used in the treatment of chorea associated with Huntington’s disease.
Deuterated Darunavir: A deuterated analog of Darunavir, another protease inhibitor used in the treatment of HIV-1 infection.
These compounds share the common feature of deuterium incorporation, which enhances their metabolic stability and reduces toxicity, making them more effective and safer for therapeutic use .
属性
IUPAC Name |
methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-AAPVVJSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648856 | |
| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092540-52-7 | |
| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


